molecular formula C6H13NO2 B13511562 (3R)-3-(dimethylamino)butanoic acid

(3R)-3-(dimethylamino)butanoic acid

Cat. No.: B13511562
M. Wt: 131.17 g/mol
InChI Key: SURVRMRLLSFWHA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(Dimethylamino)butanoic acid is a chiral organic compound with the CAS Registry Number 2624109-54-0 . It has a molecular formula of C6H13NO2 and a molecular weight of 131.17 g/mol . The compound is characterized by its specific (R)-configuration at the stereocenter, as indicated by its SMILES code C C@@H CC(O)=O . This chemical is intended for research and development purposes only. It is strictly for laboratory use and is not labeled for human consumption, diagnostic, therapeutic, or any veterinary applications. As a chiral building block, this molecule is of significant interest in organic synthesis and pharmaceutical research, particularly in the development of enantiomerically pure substances. Researchers value such compounds for their potential in creating targeted molecules with specific biological activities. Please note that specific mechanistic studies and detailed application data for this particular enantiomer are not provided in the general search results and should be consulted from specialized scientific literature. For safe handling, refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R)-3-(dimethylamino)butanoic acid

InChI

InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

SURVRMRLLSFWHA-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](CC(=O)O)N(C)C

Canonical SMILES

CC(CC(=O)O)N(C)C

Origin of Product

United States

Stereochemical Investigations and Chiral Control in 3r 3 Dimethylamino Butanoic Acid Research

Elucidation of Absolute Configuration and Diastereomeric Relationships

The designation "(3R)" in (3R)-3-(dimethylamino)butanoic acid specifies the absolute configuration at the chiral center, the carbon atom at the third position of the butanoic acid chain. The "R" configuration, derived from the Latin rectus (right), is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to the chiral center. For this molecule, the substituents are a dimethylamino group, a methyl group, a carboxymethyl group (-CH2COOH), and a hydrogen atom.

The elucidation of the absolute configuration of a chiral molecule like this compound is a critical aspect of its characterization. While specific experimental data for the elucidation of the absolute configuration of this particular compound is not extensively published in publicly available literature, the general methodologies for such determinations are well-established. Techniques such as X-ray crystallography of a suitable crystalline derivative or the use of nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing or solvating agents are standard practices.

In the absence of a second chiral center, this compound does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers. If a second chiral center were introduced into the molecule, for instance at the 2-position, four stereoisomers would be possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between the (2R,3R) and (2S,3S) isomers would be enantiomeric (non-superimposable mirror images), as would the relationship between the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing, such as (2R,3R) and (2R,3S), would be diastereomeric.

Methodologies for Enantiomeric and Diastereomeric Purity Determination

Ensuring the stereochemical purity of a sample of this compound is crucial for its application in stereospecific contexts. The presence of its enantiomer, (3S)-3-(dimethylamino)butanoic acid, could lead to different biological activities or chemical reactivities. Several analytical techniques are employed to determine the enantiomeric excess (e.e.) or enantiomeric purity of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For an amino acid derivative like this compound, CSPs based on macrocyclic antibiotics, cyclodextrins, or chiral crown ethers could be effective. sigmaaldrich.com The relative peak areas in the resulting chromatogram correspond to the ratio of the enantiomers in the sample.

Another approach involves the use of chiral derivatizing agents . The racemic mixture is reacted with an enantiomerically pure chiral reagent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic techniques, such as achiral HPLC or gas chromatography (GC). The relative amounts of the separated diastereomers reflect the original enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent. For instance, the addition of a chiral solvating agent can induce a chemical shift difference between the corresponding protons or carbons of the two enantiomers in the NMR spectrum. Similarly, derivatization with a chiral reagent, such as Mosher's acid, creates diastereomers that exhibit distinct NMR signals. The integration of these signals allows for the quantification of each enantiomer.

Academic Studies on the Impact of Stereochemistry on Molecular Interactions and Reactivity

While specific academic studies focusing solely on the impact of the stereochemistry of this compound on its molecular interactions and reactivity are not widely reported, the principles governing such effects are fundamental to stereochemistry. The spatial arrangement of the functional groups in this compound will dictate how it interacts with other chiral molecules, such as enzymes, receptors, or other chiral reagents.

In a biological context, the "three-point attachment model" explains the stereospecificity of many enzyme-substrate interactions. An enzyme's active site is a chiral environment, and for a substrate to bind effectively, there must be a precise complementary arrangement of at least three interacting points. The (3R)-enantiomer will present its dimethylamino, methyl, and carboxyl groups in a specific orientation that may fit snugly into a particular binding site, whereas the (3S)-enantiomer, being its mirror image, will not be able to achieve the same optimal interactions. This difference in binding can lead to significant variations in biological activity.

In the realm of chemical reactivity, the stereochemistry of this compound can influence the outcome of stereoselective reactions. When used as a reactant or a catalyst in an asymmetric synthesis, its chiral nature can direct the formation of a specific stereoisomer of the product. The steric hindrance and electronic properties of the substituents around the chiral center play a crucial role in controlling the approach of reagents and the transition state energies, thereby favoring one stereochemical pathway over another.

Advanced Synthetic Strategies and Methodologies for 3r 3 Dimethylamino Butanoic Acid

Enantioselective and Diastereoselective Synthesis Approaches

Application of Chiral Auxiliaries and Stereocontrol Agents

The use of chiral auxiliaries is a well-established strategy for stereocontrolled synthesis. diva-portal.org In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-amino acids, chiral oxazolidinones, such as those derived from α-phenylglycinol or other amino alcohols, have proven effective. The general strategy involves the acylation of the chiral auxiliary with a derivative of butanoic acid, followed by a stereoselective reaction at the α- or β-position. For instance, the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated system containing a chiral auxiliary can establish the desired stereochemistry at the β-carbon. researchgate.net

Another approach involves the diastereoselective alkylation of a chiral β-alanine derivative. scielo.br For example, a chiral amide can be prepared from β-alanine and a chiral amine, such as bis[(R)-α-phenylethyl]amine. scielo.br Deprotonation to form a dianion followed by alkylation with a methyl halide can introduce the methyl group at the α-position with diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired (3R)-3-aminobutanoic acid, which can then be dimethylated. The stereoselectivity of these reactions is often influenced by the formation of rigid chelated intermediates that block one face of the molecule, directing the incoming electrophile or nucleophile to the opposite face. scielo.br

Chiral Auxiliary Approach Description Key Features
Chiral Oxazolidinones Acylation of a chiral oxazolidinone followed by stereoselective reactions.Directs stereochemistry at the β-carbon through diastereoselective Michael additions. researchgate.net
Chiral Amides Formation of a chiral amide from β-alanine and a chiral amine, followed by diastereoselective alkylation.Utilizes a chiral amine like bis[(R)-α-phenylethyl]amine to control stereochemistry. scielo.br

Asymmetric Catalysis in (3R)-3-(dimethylamino)butanoic acid Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This field is broadly divided into organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations enantioselectively. beilstein-journals.org For the synthesis of chiral β-amino acids, several organocatalytic strategies have been developed, primarily centered around the asymmetric Michael addition to α,β-unsaturated compounds. nih.govnih.govmdpi.comnih.gov

Chiral amines, amino acids, and their derivatives, such as thioureas derived from chiral diamines, are common organocatalysts. nih.gov In a typical mechanism for the synthesis of a β-amino acid derivative, the organocatalyst activates the substrate through the formation of a transient, stereochemically defined intermediate. For example, a primary or secondary amine catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine or iminium ion. This intermediate then reacts with a nucleophile, with the chiral catalyst directing the facial selectivity of the attack.

In the context of synthesizing this compound, a potential organocatalytic route could involve the Michael addition of a dimethylamine (B145610) equivalent to a crotonate derivative, catalyzed by a chiral Brønsted acid or base. Alternatively, the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral ligand, can be employed. The mechanism often involves hydrogen bonding interactions between the catalyst and the substrate, which helps to create a rigid transition state and induce high levels of stereoselectivity. nih.gov

Transition-metal catalysis is a powerful tool for the synthesis of chiral molecules, including β-amino acid derivatives. researchgate.net Asymmetric hydrogenation is a particularly prominent method. researchgate.netnih.govnih.gov In this approach, a prochiral α,β-unsaturated carboxylic acid or ester is hydrogenated using a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands such as BINAP or DuPhos. nih.govresearchgate.netnih.gov

For the synthesis of this compound, a suitable precursor would be 3-(dimethylamino)crotonic acid or its ester. Asymmetric hydrogenation of this substrate using a chiral rhodium or ruthenium catalyst could directly yield the desired product with high enantiomeric excess. nih.govresearchgate.net The catalyst's chiral ligands create a chiral environment around the metal center, leading to preferential binding and hydrogenation of one face of the double bond.

Another transition-metal catalyzed approach is the asymmetric conjugate addition of amines to α,β-unsaturated esters. jst.go.jp For example, a rhodium-catalyzed three-component coupling reaction of an amine, an aldehyde, and ethyl bromoacetate (B1195939) can produce chiral β-amino esters. jst.go.jp

Catalyst System Reaction Substrate Example Product
Rhodium/DuPhosAsymmetric Hydrogenationβ-substituted α-aminomethylacrylatesChiral β²-amino acids researchgate.net
Rhodium/Bis(phosphine)-thioureaAsymmetric Hydrogenationβ-amino nitroolefinsChiral β-amino nitroalkanes nih.gov
Ruthenium/Chiral LigandAsymmetric HydrogenationChiral δ-hydroxy-β-keto acid derivativessyn- and anti-3,5-dihydroxy acid derivatives nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. mdpi.comrsc.org For the synthesis of chiral β-amino acids, transaminases (TAs) are particularly relevant enzymes. nih.govnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. mdpi.comnih.gov This can be applied in two main ways for the synthesis of this compound:

Kinetic Resolution: A racemic mixture of 3-(dimethylamino)butanoic acid can be subjected to a transaminase that selectively deaminates the (S)-enantiomer, leaving the desired (R)-enantiomer in high enantiomeric excess. nih.gov

Asymmetric Synthesis: A prochiral β-keto acid, 3-keto-3-(dimethylamino)butanoic acid, could be asymmetrically aminated using a transaminase to yield the (R)-enantiomer directly. nih.gov However, the stability of β-keto acids can be a challenge. nih.gov

The choice of transaminase is crucial, as their substrate specificity and stereoselectivity can vary significantly. researchgate.net Screening of different wild-type or engineered transaminases is often necessary to find an enzyme with the desired activity and selectivity for a specific substrate. nih.gov

Chiral Pool Methodologies Utilizing Known Chiral Precursors

The chiral pool approach utilizes readily available and inexpensive chiral molecules from natural sources as starting materials. For the synthesis of this compound, a potential chiral precursor is (R)-3-hydroxybutanoic acid, which can be obtained through microbial fermentation.

The synthesis would involve the conversion of the hydroxyl group at the 3-position into a dimethylamino group. This can be achieved through a variety of standard organic transformations. For example, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with dimethylamine. This substitution reaction typically proceeds with inversion of configuration (SN2 mechanism), so starting with a precursor of the appropriate stereochemistry is essential.

Another potential chiral precursor is L-aspartic acid. researchgate.net Although this would require more extensive chemical modifications, including decarboxylation and reduction, its chirality can be transferred to the final product.

The key advantage of the chiral pool approach is that the stereochemistry is already defined in the starting material, avoiding the need for a separate enantioselective step. However, the number of available chiral precursors is limited, and the synthetic route can sometimes be lengthy.

Stepwise Chemical Synthesis Pathways for this compound

The synthesis of this compound, a chiral molecule, requires carefully planned pathways that can establish the desired stereochemistry at the C3 position. While direct, detailed synthetic routes for this specific enantiomer are not extensively documented in readily available literature, plausible strategies can be inferred from the synthesis of analogous compounds and related butanoic acid derivatives.

Detailed Reaction Mechanisms and Kinetic Studies in Synthetic Pathways

Understanding the reaction mechanisms and kinetics is crucial for controlling the synthesis. For instance, the conversion of a carboxylic acid to an acyl chloride, a common activation step, can be achieved using reagents like oxalyl chloride. The mechanism involves the formation of a mixed acid anhydride (B1165640) intermediate, which then undergoes nucleophilic acyl substitution by a chloride ion. pearson.com

While specific kinetic data for the synthesis of this compound is scarce, studies on related compounds provide valuable insights. For example, kinetic studies on the atmospheric degradation of 3,3-dimethylbutanal and 3,3-dimethylbutanone with various radicals have been conducted. copernicus.org These studies use relative methods and Fourier-transform infrared (FTIR) spectroscopy to determine reaction rate coefficients. copernicus.org

Table 1: Rate Coefficients for Reactions of Related Butanone and Butanal Compounds copernicus.org

Reaction Rate Coefficient (k in cm³ molec.⁻¹ s⁻¹)
Cl + 3,3-dimethylbutanal (1.27 ± 0.08) × 10⁻¹⁰
Cl + 3,3-dimethylbutanone (4.22 ± 0.27) × 10⁻¹¹

This data pertains to related compounds and is presented to illustrate the types of kinetic studies performed in this area of chemistry.

A classic reaction mechanism that could be employed in the synthesis of related butanoic acid structures is the Wolff-Kishner reduction. This reaction reduces a ketone to an alkane. For instance, 2-oxo-3,3-dimethylbutanoic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. google.com Subsequent treatment with a strong base at high temperatures leads to the formation of 3,3-dimethylbutyric acid, with the evolution of nitrogen gas. google.com

Optimization of Synthetic Efficiency and Yield for Academic and Preparative Scales

Optimizing the synthesis of butanoic acid derivatives involves careful consideration of reaction conditions and purification methods. In patented processes for compounds like 3,3-dimethylbutyric acid, optimization focuses on maximizing yield and purity. google.com For example, after the Wolff-Kishner reduction of the corresponding oxo-acid, the reaction mixture is cooled, acidified (e.g., with hydrochloric acid to pH 2), and the product is extracted into an organic solvent like toluene. google.com The final product is then isolated by fractional distillation under reduced pressure, achieving yields of up to 90%. google.com

For academic and smaller preparative scales, chromatographic purification methods are often employed to ensure high purity, which is critical for subsequent research applications. The choice of solvent, temperature, and catalyst are all key variables that must be fine-tuned to maximize the efficiency of each synthetic step and minimize the formation of byproducts. google.com

Derivatization and Chemical Modification of this compound

The modification of this compound allows for the creation of a diverse range of molecules for various research purposes.

Synthesis of Analogues and Homologues of Chiral Butanoic Acid Derivatives

The synthesis of analogues and homologues of this compound is a key area of research. These related compounds help in structure-activity relationship (SAR) studies. Examples of related butanoic acid derivatives include:

3-(Dimethylamino)-2-methylpropanoic acid hydrochloride sigmaaldrich.comsigmaaldrich.com

3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride sigmaaldrich.comsigmaaldrich.com

3-(1-Pyrrolidinyl)butanoic acid hydrochloride sigmaaldrich.comsigmaaldrich.com

(2R,3R)-3-hydroxy-2-methylbutanoic acid nih.gov

The synthesis of these analogues often involves starting from different precursors or employing alternative synthetic transformations. For instance, the synthesis of peptide foldamers has utilized N-Boc protected 4-amino-3,3-dimethylbutanoic acid , demonstrating how modifications to the butanoic acid backbone can lead to complex molecular architectures. researchgate.net

Introduction of Diverse Functional Groups for Research Applications

Introducing various functional groups onto the this compound scaffold is essential for its use in different research contexts. A common strategy is the protection of the amine or carboxylic acid groups to allow for selective reactions at other parts of the molecule. For example, the N-Boc (tert-butyloxycarbonyl) protecting group is frequently used in peptide synthesis to temporarily block the reactivity of the amino group. researchgate.net

The carboxylic acid moiety can be activated, for example, by converting it into an acyl chloride or an active ester, to facilitate amide bond formation with other amino acids or amines. The dimethylamino group itself is a functional group that can influence the molecule's basicity and nucleophilicity. Further functionalization could involve reactions targeting the C-H bonds of the butanoic acid backbone, although this is often more challenging and requires specialized reagents and conditions. The study of related compounds like 3,3-dimethylbutanal has shown the formation of various products, including other carbonyls and nitrated compounds, which points to the diverse reactivity of the butanoid structure. copernicus.orgcopernicus.org

Theoretical and Computational Chemistry Studies of 3r 3 Dimethylamino Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of molecules like (3R)-3-(dimethylamino)butanoic acid. researchgate.net These methods provide valuable insights into the fundamental properties of the molecule, guiding further experimental and theoretical work.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of many-body systems. researchgate.netfip.org In the context of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d), are employed to optimize the molecular geometry and predict a range of properties. researchgate.netbiointerfaceresearch.com These calculations can determine key geometrical parameters, such as bond lengths and angles, and provide insights into the molecule's stability and electronic characteristics. researchgate.net

DFT is also instrumental in predicting spectroscopic properties, including IR and NMR spectra, which can be compared with experimental data for validation. researchgate.net Furthermore, DFT calculations can be used to estimate various molecular descriptors that are crucial for understanding the molecule's behavior in different environments. These descriptors include the octanol/water partition coefficient (miLogP), molecular polar surface area (TPSA), and molecular volume (Vm), among others. researchgate.net

Table 1: Predicted Molecular Properties of Butanoic Acid Derivatives using DFT

Property Value Range for Butanoic Acid Derivatives
Gibbs Free Energy (a.u.) -1441.45 to -1442.66
Nucleophilicity (eV) 3.35 to 3.55

Note: Data derived from studies on butanoic acid derivatives using the B3LYP/6-31+G(d) level of theory. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability. mdpi.com For butanoic acid derivatives, studies have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily on the indole (B1671886) side. mdpi.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net These maps are useful for predicting how a molecule will interact with other molecules, including identifying sites for electrophilic and nucleophilic attack. researchgate.net In butanoic acid derivatives, the oxygen atoms of the carboxylic acid group typically exhibit the highest negative charge. biointerfaceresearch.com

Table 2: FMO and Reactivity Descriptors for Butanoic Acid Derivatives

Descriptor Significance
HOMO Energy Indicates nucleophilicity (electron-donating ability).
LUMO Energy Indicates electrophilicity (electron-accepting ability).
HOMO-LUMO Gap Relates to the kinetic stability of the molecule.
MEP Analysis Visualizes charge distribution and reactive sites.

Note: This table summarizes the significance of FMO and MEP analyses in understanding the reactivity of butanoic acid derivatives. researchgate.netmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its properties and interactions. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.commdpi.com By simulating the movement of atoms, MD can explore the different conformations that a molecule can adopt and their relative stabilities. mdpi.com

For molecules with flexible structures, like this compound, MD simulations can reveal the preferred conformations in different environments, such as in solution or when interacting with a biological target. mdpi.com These simulations can also provide insights into the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of its atoms. mdpi.com This information is particularly valuable in drug discovery for understanding how a ligand might bind to a receptor. mdpi.com

Analysis of Intramolecular and Intermolecular Interactions, including Hydrogen Bonding

The structure and properties of this compound are significantly influenced by both intramolecular and intermolecular interactions. Intramolecular interactions, such as hydrogen bonds within the same molecule, can affect its conformation. Intermolecular interactions, particularly hydrogen bonds, play a critical role in how the molecules pack in the solid state and interact with solvents and other molecules. fip.orgmdpi.com

The presence of both a carboxylic acid group and a dimethylamino group in this compound makes it capable of forming various hydrogen bonds. mdpi.com The carboxylic acid group can act as a hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the carbonyl oxygen). fip.orgmdpi.com The nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor. mdpi.com The study of similar molecules, such as amino alcohols, has shown that NH3+∙∙∙−OOC heterosynthons are a common and important hydrogen bonding motif. mdpi.com

Table 3: Common Hydrogen Bond Interactions

Donor Acceptor Type of Interaction
O-H (Carboxylic Acid) O=C (Carboxylic Acid) Intermolecular
N-H (Amine) O=C (Carboxylic Acid) Intermolecular
C-H O (Oxygen) Intermolecular

Note: This table lists common hydrogen bond interactions observed in related organic molecules. fip.orgmdpi.com

Reaction Mechanism Simulations and Transition State Characterization in Butanoic Acid Chemistry

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving butanoic acid and its derivatives. researchgate.net By simulating the reaction pathway, researchers can identify intermediates and, crucially, characterize the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. researchgate.netwur.nl

For instance, studies on the decarboxylation of butanoic acid on a palladium nanoparticle surface have used many-electron theory to investigate the reaction pathways. researchgate.net These simulations have identified different possible mechanisms, including an intramolecular pathway and a pathway involving reaction with adsorbed hydrogen. researchgate.net The energy barriers for these pathways were calculated, providing insight into which route is more favorable. researchgate.net Similarly, DFT has been used to study the hydrodeoxygenation of n-butyric acid, revealing how the catalyst surface influences the C-O bond dissociation and subsequent hydrogenation steps. wur.nl Such simulations are essential for designing more efficient catalysts and understanding the fundamental steps of complex chemical transformations. wur.nl

Academic Research Applications and Chemical Utility of 3r 3 Dimethylamino Butanoic Acid

Role as a Chiral Building Block in Advanced Organic Synthesis

The defined stereocenter of (3R)-3-(dimethylamino)butanoic acid makes it a significant chiral building block in the field of advanced organic synthesis. Chiral building blocks are essential for creating enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and other biologically active molecules.

Precursor in the Synthesis of Complex Molecular Architectures and Scaffolds

This compound serves as a foundational element in the construction of intricate molecular structures. Its bifunctional nature, possessing both a carboxylic acid and a tertiary amine, allows for a variety of chemical transformations. Researchers utilize this compound to introduce a specific stereochemical configuration into a target molecule, which can be critical for its ultimate function.

For example, it can be a precursor in the synthesis of L-carnitine, a compound significant in lipid metabolism. sci-hub.st The synthesis of L-carnitine and other medically relevant four-carbon chiral compounds can start from readily available chiral materials, sometimes with the opposite stereochemistry, which is then inverted during the synthetic route. sci-hub.st

Integration into Non-Canonical Amino Acid and Peptide Synthesis

In the realm of peptide science, there is growing interest in non-canonical amino acids for the creation of peptidomimetics and novel peptide structures. This compound can be considered a derivative of β-alanine and finds use in the synthesis of modified peptides. nih.govnih.gov The incorporation of such non-standard amino acids can lead to peptides with enhanced stability, altered conformational preferences, and unique biological activities.

The synthesis of peptides is a complex process often requiring the use of protecting groups to prevent unwanted side reactions. merckmillipore.commasterorganicchemistry.com For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are commonly used for the amine group of amino acids during solid-phase peptide synthesis (SPPS). merckmillipore.commasterorganicchemistry.comlsu.edu The choice of protecting group strategy is crucial for the successful synthesis of a desired peptide. merckmillipore.com

Application in Ligand Design for Asymmetric Catalysis

The development of new ligands for asymmetric catalysis is a major focus of modern organic chemistry. Chiral ligands are used to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. The structural features of this compound make it a candidate for incorporation into the design of novel chiral ligands. The nitrogen and oxygen atoms can act as coordination sites for metal centers, and the chiral backbone can create a stereochemically defined environment around the catalytic site.

Exploration in Biochemical Pathways and Molecular Recognition Studies (In Vitro and In Silico)

The unique structure of this compound also makes it a subject of interest in biochemical and molecular modeling studies.

Investigating Interactions with Enzymes and Biological Macromolecules (Mechanistic Research)

Researchers use this compound and its analogs to probe the active sites of enzymes and other biological macromolecules. By studying how this molecule binds and interacts with a biological target, scientists can gain insights into the mechanisms of enzymatic reactions and molecular recognition phenomena. For instance, understanding the biosynthesis of L-carnitine involves studying the enzymes that catalyze each step of the pathway, some of which may interact with intermediates structurally related to this compound. nih.gov

Biotransformations and Enzymatic Derivatizations of this compound

Biotransformation, the use of biological systems to perform chemical reactions, is a powerful tool in organic synthesis. Microorganisms and isolated enzymes can be used to modify this compound, potentially leading to the synthesis of other valuable chiral compounds. google.com Enzymatic reactions often offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. For example, processes have been developed for preparing L-carnitine that involve the fermentative enzymatic action of microorganisms on related γ-substituted acetoacetic acid esters. google.com

Utility in the Development of Specialty Chemicals and Advanced Materials for Research

The specific utility of This compound in the direct development of specialty chemicals and advanced materials for research is not extensively documented in publicly available scientific literature. Its primary role appears to be that of a chiral building block, a foundational component for the synthesis of more complex molecules. The inherent chirality and functional groups—a carboxylic acid and a tertiary amine—of this compound suggest its potential in various research applications, particularly in the construction of chiral ligands for asymmetric catalysis and as a monomer for the synthesis of functional polymers.

While direct research on the applications of This compound is limited, the broader class of β-amino acids, to which it belongs, has seen significant investigation. β-Amino acids are crucial components in the development of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These are valuable in drug discovery and molecular recognition studies. mdpi.comresearchgate.net The stereochemistry of β-amino acids is pivotal for their application in creating molecules with specific three-dimensional structures. mdpi.com

In the realm of materials science, chiral β-amino acids can be incorporated into polymer backbones to create chiral polymers. These materials can exhibit unique optical properties and are of interest for applications in chiral separations and as advanced optical materials. Furthermore, the development of chiral ligands from β-amino acid derivatives is a significant area of research. rsc.org These ligands are used in transition-metal-catalyzed reactions to control the stereochemical outcome, a critical aspect in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. rsc.org

A related compound, 3,3-dimethylbutyric acid, is noted for its use as an intermediate in the synthesis of insecticidal, fungicidal, and herbicidal agents. google.comnih.gov This highlights the potential for derivatives of butanoic acid to serve as precursors to specialty chemicals with significant commercial applications. The synthesis of other functionalized butanoic acid derivatives, such as poly(3-hydroxybutanoic acid), demonstrates the versatility of the butanoic acid scaffold in creating biodegradable polymers and other advanced materials.

While the direct application of This compound in these areas is not explicitly detailed in current research, its structural features make it a candidate for similar roles. The presence of the chiral center at the R3 position, combined with the reactive carboxylic acid and dimethylamino groups, provides multiple points for chemical modification and incorporation into larger, functional molecules.

Future Directions and Emerging Research Avenues for 3r 3 Dimethylamino Butanoic Acid

Innovations in Stereoselective Synthetic Methodologies

The efficient and precise synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For (3R)-3-(dimethylamino)butanoic acid, future research is poised to focus on developing more sophisticated and sustainable stereoselective synthetic routes. Drawing inspiration from advances in the synthesis of related chiral β-amino acids, several innovative strategies are anticipated to be adapted and optimized.

One of the most promising avenues lies in the realm of biocatalysis. Enzymatic methods, prized for their high stereoselectivity and environmentally benign reaction conditions, are expected to play a pivotal role. Researchers are likely to explore the use of engineered enzymes, such as aspartase and lipase (B570770) variants, for the asymmetric synthesis of the (3R)-enantiomer. For instance, methods developed for producing (R)-3-aminobutyric acid with high conversion rates and enantiomeric excess using mutant aspartases could be adapted. google.comgoogle.commdpi.com The chemoenzymatic synthesis of (S)-3-aminobutanoic acid, which involves an aza-Michael addition followed by enzymatic resolution, also provides a template for developing a greener process for its (R)-counterpart and, by extension, for N-alkylated derivatives like this compound. rsc.org

In the domain of traditional organic synthesis, the evolution of asymmetric catalysis offers a rich toolkit. The asymmetric Michael addition reaction, a powerful tool for creating chiral β-amino acids, is a key area of interest. nih.gov The development of novel chiral organocatalysts and metal-ligand complexes could enable the direct and highly selective synthesis of the desired stereoisomer, minimizing the need for chiral auxiliaries or resolution steps. Furthermore, strategies like the Sharpless asymmetric aminohydroxylation, which has been successfully used in the synthesis of γ-amino-β-hydroxybutyric acid derivatives, could be explored for the synthesis of this compound and its analogues. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, sustainabilityEngineering of aspartases and lipases for specific substrate recognition
Asymmetric Michael Addition Direct formation of the chiral center, high efficiencyDevelopment of novel chiral organocatalysts and metal complexes
Asymmetric Aminohydroxylation Established method for related structuresAdaptation of existing protocols to the specific substrate

Development of Novel Analytical Probes and Techniques

With the increasing sophistication of synthetic methods, the demand for equally advanced analytical techniques to rapidly and accurately determine enantiomeric purity and concentration becomes paramount. Future research in the analysis of this compound is expected to focus on the development of highly sensitive and high-throughput analytical probes and methods.

Chiral chromatography, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), will continue to be a central pillar of analysis. wvu.edumdpi.comchromatographyonline.com The development of novel chiral stationary phases (CSPs) with enhanced recognition capabilities for small, flexible molecules like this compound will be a key research area. Indirect methods, involving derivatization with a chiral reagent to form diastereomers that can be separated on achiral columns, are also being refined. nih.gov

Beyond chromatography, chiroptical sensing methods are emerging as powerful tools for the rapid determination of enantiomeric excess. These techniques often rely on the use of a chiral probe that interacts with the analyte to produce a measurable change in its optical properties, such as circular dichroism (CD) or fluorescence. nsf.govnih.gov The design and synthesis of novel probes specifically tailored for the recognition of chiral amines and their derivatives is an active area of research. rsc.orgacs.orgacs.org These probes could enable high-throughput screening of synthetic reactions, accelerating the discovery of optimal conditions for the stereoselective synthesis of this compound.

Analytical TechniquePrincipleFuture Developments
Chiral Chromatography (HPLC, GC, CE) Differential interaction with a chiral stationary phase or selectorNovel chiral stationary phases with improved selectivity
Chiroptical Sensing (CD, Fluorescence) Interaction with a chiral probe inducing an optical signalDesign of highly sensitive and specific probes for high-throughput screening
Chiral Derivatization Formation of diastereomers with distinct propertiesDevelopment of new derivatizing agents for enhanced separation and detection

Exploration of Untapped Academic Applications in Chemical Biology and Materials Science

The unique structural features of this compound suggest a range of potential applications in both chemical biology and materials science that are yet to be fully explored.

In the realm of chemical biology, the structural similarity of this compound to naturally occurring signaling molecules like β-aminoisobutyric acid (BAIBA) opens up exciting avenues of investigation. researchgate.netnih.govwikipedia.org BAIBA, a metabolite of thymine (B56734) and valine, is known to be involved in the regulation of lipid and glucose metabolism. nih.gov Future research could focus on whether this compound or its derivatives can act as mimics or modulators of these metabolic pathways. Its potential role as a tool compound to probe the function of receptors and enzymes involved in these processes is an area ripe for exploration.

In materials science, the presence of both a carboxylic acid and a tertiary amine group makes this compound an interesting candidate for the development of novel polymers and functional materials. For instance, dimethylaminoalkyl esters of other short-chain carboxylic acids have been investigated for their role in polymerization reactions. researchgate.net The chirality of this compound could be exploited to create chiral polymers with unique optical or recognition properties. Furthermore, its ability to act as a chiral building block or auxiliary in asymmetric synthesis could be harnessed in the creation of new materials with tailored three-dimensional structures. cymitquimica.com

Research AreaPotential ApplicationRationale
Chemical Biology Probing metabolic pathwaysStructural similarity to signaling molecules like BAIBA
Materials Science Development of chiral polymersPresence of polymerizable functional groups and a chiral center
Asymmetric Synthesis Use as a chiral building block or auxiliaryInherent chirality for the synthesis of complex molecules

Q & A

Q. What analytical techniques are recommended to confirm the stereochemical purity of (3R)-3-(dimethylamino)butanoic acid in synthetic samples?

  • Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, can resolve stereochemical assignments by analyzing coupling constants and diastereotopic protons. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

  • Methodological Answer : Use low-temperature conditions (< 0°C) during reactions involving chiral intermediates. Protecting groups (e.g., tert-butoxycarbonyl, Boc) can stabilize reactive centers. Catalytic asymmetric synthesis methods, such as enantioselective hydrogenation or enzymatic resolution, may improve stereochemical fidelity. Post-synthesis purification via recrystallization or flash chromatography with chiral stationary phases enhances purity .

Q. What solvent systems are compatible with this compound for spectroscopic analysis?

  • Methodological Answer : Deuterated water (D2_2O) or dimethyl sulfoxide-d6_6 (DMSO-d6_6) are suitable for NMR due to the compound’s solubility in polar solvents. For UV-Vis or CD spectroscopy, phosphate-buffered saline (PBS, pH 7.4) or ethanol/water mixtures are recommended. Avoid chloroform or nonpolar solvents, which may precipitate the compound .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence the biological activity of this compound derivatives?

  • Methodological Answer : Comparative studies using enantiomeric pairs (e.g., (3R) vs. (3S)) can elucidate stereochemical effects. For example, in medicinal chemistry, the (3R) enantiomer may exhibit higher receptor-binding affinity due to spatial compatibility with chiral binding pockets. In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking simulations provide mechanistic insights .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Re-evaluate enantiomeric purity using chiral chromatography, as impurities in racemic mixtures can skew results. Standardize assay conditions (e.g., pH, temperature, cell lines) across studies. Meta-analyses of structure-activity relationship (SAR) data can identify confounding variables, such as substituent effects or solvent interactions .

Q. How can computational methods guide the design of novel derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., pKa, logP) critical for bioavailability. Molecular dynamics (MD) simulations model interactions with biological membranes or proteins. Quantitative structure-property relationship (QSPR) models correlate structural features with absorption, distribution, metabolism, and excretion (ADME) parameters .

Q. What safety and regulatory considerations apply to handling this compound in laboratory settings?

  • Methodological Answer : Review hazard codes from safety data sheets (SDS) for flammability, toxicity, and environmental impact. Follow guidelines for perfluoroalkyl derivatives (if applicable), which may require specialized waste disposal. Regulatory compliance with REACH or TSCA is essential for international collaboration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.